



Application Notes: HEPES Buffer in RNA Electrophoresis Protocols

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Compound of Interest		
Compound Name:	HEPES sodium salt	
Cat. No.:	B027473	Get Quote

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Introduction

The integrity and accurate sizing of RNA are critical for a multitude of molecular biology applications, including Northern blotting, RT-PCR, and next-generation sequencing. Formaldehyde-agarose gel electrophoresis is a standard method for assessing RNA quality. The choice of buffer system in this process is paramount, as it directly impacts RNA stability, migration, and resolution. While 3-(N-morpholino)propanesulfonic acid (MOPS) has traditionally been the buffer of choice, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer offers several advantages, making it a compelling alternative for many applications. This document provides detailed application notes and protocols for the use of HEPES buffer in RNA electrophoresis.

Advantages of HEPES Buffer in RNA Analysis

HEPES, a zwitterionic "Good's" buffer, offers a stable pH environment within the physiological range (pKa \approx 7.5), which is crucial for maintaining RNA integrity during electrophoresis.[1][2] Its key advantages include:

 Stable pH Environment: HEPES provides a robust buffering capacity between pH 6.8 and 8.2, minimizing pH fluctuations during electrophoresis that can lead to RNA degradation.[3]



- Inhibition of RNase Activity: HEPES has been shown to reduce the activity of RNases,
 thereby protecting RNA from degradation during sample preparation and electrophoresis.[3]
- Improved Resolution of Large RNA: Studies have demonstrated that a HEPES-based buffer system can significantly improve the resolution of high molecular weight RNA species, such as ribosomal RNA precursors, when compared to traditional MOPS-based buffers.[1]
- Reduced Formaldehyde Concentration: The use of a HEPES-based buffer system can allow for a five-fold reduction in the concentration of formaldehyde, a toxic and volatile chemical, without compromising RNA denaturation.[1]
- Shorter Run Times: Electrophoresis run times can be significantly shortened with HEPES-based buffers compared to the 4 to 5-hour runs often required with MOPS buffer, which may also necessitate buffer recirculation.[1]

Disadvantages and Considerations

Despite its advantages, there are some considerations when using HEPES buffer:

- Potential for Interference: While generally non-interfering, HEPES can interact with certain cellular processes and may not be suitable for all downstream applications. For example, it has been reported to interfere with the reaction between DNA and some restriction enzymes.
 [4]
- Cost: HEPES can be more expensive than other buffering agents like MOPS.[5]
- Concentration Effects: High concentrations of HEPES may be toxic to cells, so it is important to use it within the recommended concentration range.[3][6]

Data Presentation: Comparison of Buffer Systems for RNA Electrophoresis

The following table summarizes the key quantitative parameters for different buffer systems used in denaturing RNA agarose gel electrophoresis.



Parameter	HEPES- Triethanolamine (HT) Buffer	MOPS Buffer	TBE/TAE Buffer
Buffer Composition (1X)	30 mM HEPES, 30 mM Triethanolamine	20 mM MOPS, 8 mM Sodium Acetate, 1 mM EDTA	89 mM Tris, 89 mM Boric acid, 2 mM EDTA (TBE); 40 mM Tris, 20 mM Acetic acid, 1 mM EDTA (TAE)
рН	~7.6 (do not adjust)	~7.0	~8.3 (TBE); ~8.0 (TAE)
Formaldehyde Concentration in Gel	0.4 M	2.2 M	Not typically used for denaturing RNA gels
Running Voltage	6 V/cm	5-7 V/cm	1-5 V/cm
Typical Run Time (mini-gel)	~2 hours	4-5 hours (may require recirculation)	Variable
Key Advantages	Improved resolution of large RNA, shorter run time, reduced formaldehyde	Well-established protocols, good resolution for a wide range of RNA sizes	Inexpensive, readily available
Key Disadvantages	Newer protocol	Longer run times, higher formaldehyde concentration, buffer can yellow with age	Not ideal for denaturing RNA gels, can have lower buffering capacity

Experimental Protocols

Protocol 1: Denaturing RNA Agarose Gel Electrophoresis using HEPES-Triethanolamine (HT) Buffer







This protocol is adapted from a method that demonstrates improved separation of high molecular weight RNA.[1]

Materials:

- HEPES (free acid)
- Triethanolamine
- Agarose, molecular biology grade
- Formaldehyde (37% solution)
- Nuclease-free water
- RNA samples
- Formamide
- EDTA (0.5 M, pH 8.0)
- · Bromophenol blue
- RNA ladder

Procedure:

- Preparation of 50X HT Buffer Stock:
 - In a beaker, combine the required amount of liquid triethanolamine.
 - Add HEPES (free acid) and nuclease-free water to approximately 90% of the final volume.
 - Dissolve the reagents completely using a magnetic stirrer.
 - o Bring to the final volume with nuclease-free water.
 - The pH should be approximately 7.6 ± 0.2 and should not be adjusted.[1]



- The 50X stock solution can be stored at room temperature and is stable under ambient light.[1]
- Preparation of 1% Agarose-Formaldehyde Gel:
 - For a 100 mL gel, dissolve 1 g of agarose in 85 mL of nuclease-free water by heating.
 - Cool the solution to 60°C.
 - In a fume hood, add 2 mL of 50X HT buffer and 4.4 mL of 37% formaldehyde (final concentration 0.4 M).
 - Mix gently and pour the gel.
 - Tightly cover the gel casting assembly with plastic wrap during solidification to prevent formaldehyde evaporation.[1]
- Sample Preparation:
 - Prepare a 2X loading master mix by combining 14 volumes of loading dye (2.1X HT buffer, 1 mM EDTA, 0.04% bromophenol blue) with 1 volume of 37% formaldehyde.[1] This mixture is not stable and should be used within a few hours.[1]
 - To your RNA sample (dissolved in formamide), add an equal volume of the 2X loading master mix.
 - Heat the samples at 70°C for 5 minutes to denature the RNA, then cool to room temperature.[1]
- Electrophoresis:
 - Submerge the gel in 1X HT running buffer just before loading the samples.
 - Load the denatured RNA samples and an appropriate RNA ladder.
 - Run the gel at 6 V/cm for approximately 2 hours.[1] Buffer recirculation is typically not necessary for shorter run times.[1]



- · Visualization:
 - Stain the gel with an appropriate RNA stain (e.g., SYBR Gold or ethidium bromide)
 according to the manufacturer's instructions.
 - Visualize the RNA bands using a UV transilluminator.

Protocol 2: Traditional Denaturing RNA Agarose Gel Electrophoresis using MOPS Buffer

This protocol is a standard method for RNA analysis.

Materials:

- MOPS (free acid)
- Sodium Acetate
- EDTA (0.5 M, pH 8.0)
- · Agarose, molecular biology grade
- Formaldehyde (37% solution)
- Nuclease-free water
- RNA samples
- Formamide
- RNA loading dye

Procedure:

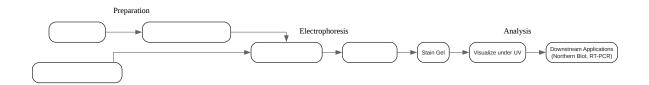
- Preparation of 10X MOPS Buffer Stock:
 - o Dissolve 41.8 g of MOPS (free acid) in 800 mL of nuclease-free water.
 - Add 8.2 g of sodium acetate.



- Add 20 mL of 0.5 M EDTA (pH 8.0).
- Adjust the pH to 7.0 with NaOH.
- Bring the final volume to 1 L with nuclease-free water.
- Sterilize by filtration and store protected from light.
- Preparation of 1% Agarose-Formaldehyde Gel:
 - For a 100 mL gel, dissolve 1 g of agarose in 72 mL of nuclease-free water by heating.
 - Cool the solution to 60°C.
 - In a fume hood, add 10 mL of 10X MOPS buffer and 18 mL of 37% formaldehyde (final concentration 2.2 M).
 - Mix gently and pour the gel.
- Sample Preparation:
 - Mix your RNA sample with a formaldehyde-containing loading dye.
 - Heat the samples at 65°C for 15 minutes to denature the RNA, then chill on ice.
- Electrophoresis:
 - Submerge the gel in 1X MOPS running buffer.
 - Load the denatured RNA samples and an appropriate RNA ladder.
 - Run the gel at 5-7 V/cm. The run time can be 4-5 hours, and buffer recirculation may be necessary to maintain pH stability.
- Visualization:
 - Stain the gel with an appropriate RNA stain and visualize under UV light.

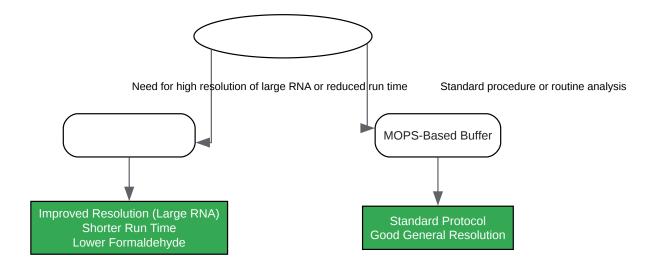
Visualizations





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Caption: Experimental workflow for denaturing RNA agarose gel electrophoresis.



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